Asperlin
Description
Historical Discovery and Isolation
The historical trajectory of asperlin discovery spans several decades, beginning with its initial identification as an antibiotic compound designated U-13,933. The compound was first characterized through traditional isolation methods from fungal cultures, though the specific details of its original discovery date back to the mid-20th century when natural product chemistry was experiencing rapid advancement. The systematic identification of this compound's structure required extensive spectroscopic analysis, ultimately revealing a complex polyketide framework incorporating both epoxide and acetate functionalities.
A significant breakthrough in this compound research occurred through the application of hybrid transcription factor engineering techniques, which successfully activated the previously silent biosynthetic gene cluster responsible for this compound production. This innovative approach involved fusing the DNA-binding domain of a transcription factor associated with the silent secondary metabolite gene cluster with the activation domain of AfoA, a robust secondary metabolite transcription factor. The resulting hybrid transcription factor effectively stimulated the expression of genes within the target cluster, leading to the production of (+)-asperlin and confirming the identity of the responsible biosynthetic machinery.
The elucidation of this compound's biosynthetic pathway revealed the involvement of the aln gene cluster, which was confirmed through systematic gene deletion experiments. These studies not only established the genetic basis for this compound production but also identified a pathway intermediate, (2Z,4Z,6E)-octa-2,4,6-trienoic acid, which exhibits photoprotectant properties. This discovery demonstrated the potential of synthetic transcription factor strategies for uncovering the products of other silent fungal secondary metabolite gene clusters.
Taxonomic Distribution in Fungal Species
This compound production has been documented across multiple species within the genus Aspergillus, demonstrating a relatively broad taxonomic distribution within this diverse fungal group. The compound has been isolated from Aspergillus nidulans, where it was produced through the activation of silent gene clusters using hybrid transcription factor engineering. Additionally, this compound has been successfully isolated from marine-derived Aspergillus species, specifically Aspergillus sp. SF-5044, highlighting the compound's presence in both terrestrial and marine fungal isolates.
Historical reports indicate that this compound production extends to other Aspergillus species, including Aspergillus caespitosus and Aspergillus versicolor, suggesting that the biosynthetic capacity for this compound may be more widespread within the genus than initially recognized. This distribution pattern aligns with the general tendency of Aspergillus species to harbor extensive secondary metabolite biosynthetic gene clusters, many of which remain silent under standard laboratory cultivation conditions.
The presence of this compound across multiple Aspergillus species raises important questions about the evolutionary conservation of the aln gene cluster and the selective pressures that have maintained this biosynthetic capability. The fact that the gene cluster remains functionally intact across different species suggests that this compound may serve important ecological functions for the producing organisms, potentially including antimicrobial activity or chemical defense mechanisms.
Significance in Natural Product Chemistry
This compound occupies a significant position within natural product chemistry due to its complex structural features and the insights it provides into fungal polyketide biosynthesis. The compound's molecular structure, characterized by the formula C₁₀H₁₂O₅ and a molecular weight of 212.20 grams per mole, incorporates several notable chemical functionalities including an epoxide ring, an acetate ester, and a pyranone core. These structural elements reflect the sophisticated enzymatic machinery involved in its biosynthesis and demonstrate the remarkable chemical diversity achievable through fungal secondary metabolism.
Table 1: Chemical Properties of this compound
The biosynthetic pathway leading to this compound production involves complex enzymatic transformations catalyzed by proteins encoded within the aln gene cluster. This cluster includes genes encoding an iterative type I polyketide synthase, which serves as the central enzyme responsible for constructing the compound's carbon backbone. Additional enzymes within the cluster, including hydrolases and monooxygenases, contribute to the formation of specific structural features and the overall complexity of the final product.
The discovery of this compound's biosynthetic pathway has contributed significantly to understanding how silent gene clusters can be activated for natural product discovery. The successful application of hybrid transcription factor engineering to activate this compound production represents a paradigm shift in approaches to natural product discovery, moving beyond traditional fermentation optimization to genetic engineering strategies that can unlock previously inaccessible chemical diversity.
Current Research Landscape
Contemporary research on this compound encompasses multiple dimensions, ranging from fundamental studies of its biosynthesis to investigations of its biological activities and potential therapeutic applications. Recent advances in understanding this compound's anti-inflammatory properties have revealed detailed mechanisms of action involving the inhibition of inducible nitric oxide synthase expression and the suppression of cyclooxygenase-2 expression in macrophages. These studies have demonstrated that this compound can reduce the production of key inflammatory mediators, including nitric oxide, prostaglandin E₂, tumor necrosis factor-α, and interleukin-1β.
The anti-inflammatory effects of this compound appear to involve the induction of heme oxygenase-1 expression through nuclear translocation of nuclear factor E2-related factor 2, providing insights into the molecular pathways underlying its therapeutic potential. These mechanistic studies have been complemented by investigations into this compound's effects on nuclear factor-κB signaling, revealing its ability to inhibit the phosphorylation and degradation of IκB-α and prevent the nuclear translocation of p65.
Table 2: Documented Biological Activities of this compound
Current research efforts are also exploring this compound's potential as an anti-cancer agent, with studies demonstrating its ability to induce cell cycle arrest and apoptosis in human cervical carcinoma cells through reactive oxygen species generation and activation of the ataxia telangiectasia mutated protein pathway. These findings have contributed to a growing understanding of this compound's cytotoxic mechanisms and its potential for development as a cancer therapeutic agent.
Recent investigations have extended beyond traditional pharmacological applications to explore this compound's effects on metabolic processes. Studies in high-fat diet-fed mice have revealed that this compound can effectively prevent obesity development through multiple mechanisms, including increased energy expenditure, enhanced thermogenic gene expression, and modulation of gut microbiota composition. These findings suggest that this compound may represent a novel approach to addressing metabolic disorders and highlight the compound's potential for broader therapeutic applications.
The current research landscape also includes ongoing efforts to optimize this compound production through biotechnological approaches. The successful application of hybrid transcription factor engineering has opened new possibilities for enhancing yield and developing scalable production methods. These technological advances are essential for supporting expanded research efforts and potential therapeutic development, as they address the fundamental challenge of obtaining sufficient quantities of the compound for comprehensive studies.
Properties
IUPAC Name |
[2-(3-methyloxiran-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-5-9(13-5)10-7(14-6(2)11)3-4-8(12)15-10/h3-5,7,9-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKNARKFCOPTSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)C2C(C=CC(=O)O2)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69651-03-2 | |
| Record name | ASPERLIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93158 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Strain Selection and Culture Conditions
The production of asperlin through microbial fermentation primarily employs Aspergillus nidulans, as detailed in the foundational patent US3366541A. The strain is cultivated in a nutrient-rich medium containing carbon sources (e.g., glucose or glycerol), nitrogen sources (e.g., peptone or yeast extract), and trace minerals. Fermentation occurs under aerobic conditions at 25–28°C for 5–7 days, with agitation rates between 180–220 rpm to ensure optimal oxygen transfer.
Recent advancements have explored alternative fungal strains, such as Aspergillus versicolor, isolated from marine environments. This strain demonstrated comparable this compound yields when cultured in Sabouraud’s Dextrose Broth (40 g/L dextrose, 10 g/L peptone, 2.5 g/L NaCl, pH 5.6) under static conditions for 45 days.
Table 1: Comparative Fermentation Parameters for this compound Production
Extraction and Purification
Post-fermentation, this compound is extracted from the broth using organic solvents. Ethyl acetate is the preferred solvent due to its high partition coefficient for this compound, achieving recovery rates of 85–90%. The broth is filtered to remove mycelia, and the filtrate is subjected to liquid-liquid extraction with ethyl acetate (3 × 0.5 volumes). The combined organic layers are concentrated under reduced pressure, yielding a crude extract.
Purification involves silica gel chromatography with a gradient of hexane-ethyl acetate (8:2 to 6:4). This compound elutes at 30–40% ethyl acetate, confirmed by thin-layer chromatography (Rf = 0.5 in hexane:ethyl acetate 6:4). Final crystallization from acetone-Skellysolve B (a hexane isomer mixture) produces this compound with >95% purity.
Chemical Synthesis of this compound
Sharpless Kinetic Resolution Approach
The first enantioselective synthesis of (+)-asperlin was achieved via the Sharpless asymmetric epoxidation, a landmark in asymmetric catalysis. The synthesis begins with (±)-(E)-1-(2-furyl)but-2-en-1-ol, which undergoes kinetic resolution using D-(-)-diisopropyl tartrate (DIPT) as a chiral ligand. Titanium tetraisopropoxide and tert-butyl hydroperoxide (TBHP) facilitate the epoxidation, yielding the (S)-epoxide intermediate in 42% yield with 97% enantiomeric excess (ee).
Key Reaction Steps:
-
Epoxidation:
-
Ring-Opening: The epoxide is treated with aqueous HCl to generate the diol.
-
Lactonization: Mitsunobu conditions (DIAD, PPh3) cyclize the diol into the tetrahydropyran core.
-
Side-Chain Elaboration: Wittig olefination introduces the C9–C10 double bond, completing the this compound skeleton.
Synthesis of D-Asperlin Enantiomer
The D-enantiomer of this compound (6R,7S configuration) was synthesized to explore structure-activity relationships. Starting from modified geranyl acetate, a sequence of chlorination, Grignard coupling, and cationic cyclization constructs the furan-epoxide intermediate. Zinc iodide catalyzes the cyclization, forming the tetracyclic core in 78% yield. Final deprotection and oxidation yield D-asperlin with 89% ee.
Table 2: Comparative Yields in this compound Synthesis
| Method | Intermediate Yield (%) | Final Yield (%) | Optical Purity (% ee) |
|---|---|---|---|
| Sharpless Epoxidation | 42 | 28 | 97 |
| Geranyl Acetate Route | 78 | 65 | 89 |
Modern Innovations in this compound Production
Solid-State Fermentation (SSF)
SSF using Aspergillus niger on rice medium (200 g rice, 2 g sea salt, 200 mL water) enhances this compound yields by 30% compared to submerged fermentation. The solid matrix improves fungal hyphae penetration and secondary metabolite secretion. Post-fermentation, ultrasonic-assisted extraction (40 kHz, 30 min) with ethyl acetate increases recovery efficiency to 92%.
Metabolic Engineering
Recent efforts have focused on overexpressing polyketide synthase (PKS) genes in Aspergillus nidulans to boost this compound titers. CRISPR-Cas9-mediated knockout of competing pathways (e.g., aflatoxin biosynthesis) redirects metabolic flux toward this compound, achieving yields of 200 mg/L in optimized strains .
Chemical Reactions Analysis
Types of Reactions: Asperlin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for specific applications .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include organotitanium reagents, crotonaldehyde, and various oxidizing and reducing agents . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .
Major Products: The major products formed from the reactions involving this compound include its stereoisomers and other derivatives that exhibit enhanced biological activities .
Scientific Research Applications
Anti-Obesity Properties
Asperlin has demonstrated significant anti-obesity effects in various animal models, particularly in high-fat diet-fed mice. Key findings include:
- Energy Expenditure : this compound administration (80 mg/kg) for 12 weeks resulted in increased energy expenditure and thermogenesis, as evidenced by enhanced carbon dioxide production rates and elevated body temperatures during cold exposure tests .
- Gut Microbiota Modulation : The compound altered the gut microbiota composition, increasing the relative abundance of beneficial bacteria such as Bacteroidetes, which is associated with improved metabolic health .
- Mechanisms of Action : this compound promotes the expression of thermogenic genes such as PGC1α and UCP1, contributing to its anti-obesity effects without reducing food intake .
Anti-Inflammatory Effects
This compound exhibits potent anti-inflammatory properties, particularly in models of atherosclerosis:
- Foam Cell Formation Inhibition : Studies have shown that this compound inhibits lipopolysaccharide (LPS)-induced foam cell formation in macrophages, a crucial step in atherogenesis .
- Reduction of Inflammatory Markers : In ApoE−/− mice, oral administration of this compound significantly decreased serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 while reducing atherosclerotic plaque formation .
Antifungal Activity
The antifungal properties of this compound have been noted in various studies:
- Mechanism of Action : this compound's structure includes an epoxide ring that enhances its biological activity against fungal pathogens. It has been shown to inhibit the growth of specific fungi by disrupting cellular processes .
Antitumor Potential
This compound has also been investigated for its antitumor properties:
- Induction of Apoptosis : Research indicates that this compound induces apoptosis in cancer cells by generating reactive oxygen species (ROS), leading to cell cycle arrest at the G2/M phase .
- Cervical Carcinoma Studies : In vitro studies on HeLa cells demonstrated that this compound treatment resulted in significant reductions in cell proliferation and increased apoptotic markers .
Summary Table of Applications
Mechanism of Action
Asperlin exerts its effects through several mechanisms. It inhibits lipopolysaccharide-evoked foam cell formation and promotes cholesterol efflux in macrophages . Additionally, this compound suppresses the production of pro-inflammatory factors and shifts macrophage polarization from the M1 to the M2 phenotype, which is associated with anti-inflammatory effects . These actions contribute to its anti-atherosclerotic and anti-inflammatory properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Anti-Obesity Agents
Asperlin’s anti-obesity mechanisms align with natural products like berberine and cordycepin , but it differs from synthetic agents like orlistat .
Key Insight : this compound’s dual action on energy expenditure and gut microbiota offers a unique advantage over appetite suppressants and single-target agents.
Anti-Atherosclerosis Agents
This compound suppresses inflammation-driven plaque formation, contrasting with statins that primarily lower cholesterol.
Key Insight : this compound’s focus on inflammation rather than lipid metabolism may complement statins in treating advanced atherosclerosis.
Antimicrobial Compounds
This compound demonstrates antifungal activity comparable to other fungal metabolites.
Structural Analogs
This compound belongs to the epoxylactone family, sharing a core structure with stereoisomers like dia-asp .
Key Insight : Stereochemistry critically influences this compound’s biological activity, though structural analogs remain underexplored.
Biological Activity
Asperlin is a secondary metabolite produced by various species of the fungus Aspergillus, particularly noted for its biological activity against several health conditions. This article provides a detailed examination of the biological activities of this compound, supported by research findings, case studies, and data tables.
Overview of this compound
This compound is primarily isolated from marine-derived fungi such as Aspergillus nidulans and Aspergillus versicolor. Its biological activities include antifungal, anti-inflammatory, and anti-obesity properties. Research has demonstrated its potential in inducing apoptosis in cancer cells, modulating gut microbiota, and enhancing energy expenditure.
-
Induction of Apoptosis in Cancer Cells
This compound has been shown to induce apoptosis in human cervical carcinoma cells through the generation of reactive oxygen species (ROS). This process involves: -
Anti-Obesity Effects
In animal models, this compound has demonstrated efficacy in preventing obesity induced by high-fat diets (HFD). Key findings include: -
Gut Microbiota Modulation
This compound treatment has been linked to changes in gut microbiota composition, notably increasing the relative abundance of beneficial bacteria such as Bacteroidetes, which is associated with improved metabolic health .
Table 1: Summary of Biological Activities of this compound
Case Study: Anti-Obesity Effects in Mice
A study conducted on C57BL/6 mice fed a high-fat diet for 12 weeks demonstrated that this compound effectively mitigated weight gain and fat deposition. The experimental group receiving this compound showed:
Q & A
Q. What are the established biological activities of Asperlin, and what experimental models have been used to validate these effects?
this compound exhibits anti-inflammatory and antiproliferative properties. Key studies include:
- Anti-inflammatory effects : Demonstrated in murine macrophages via heme oxygenase-1 (HO-1) upregulation, validated using ELISA for cytokine quantification and Western blotting for protein expression .
- Anticancer activity : Induces G2/M cell cycle arrest in human cervical carcinoma cells through reactive oxygen species (ROS) generation and ATM pathway activation, confirmed via flow cytometry and phospho-ATM immunoassays . Methodological Note: Replicate these findings using standardized cell lines (e.g., RAW 264.7 macrophages, HeLa cells) and include ROS scavengers (e.g., NAC) as negative controls.
Q. What are the standard protocols for this compound synthesis and purity verification in academic research?
this compound is typically isolated from marine-derived Aspergillus spp. Key steps include:
- Extraction : Ethyl acetate partitioning of fungal culture broth.
- Purification : Column chromatography (silica gel, Sephadex LH-20) followed by HPLC (C18 column, acetonitrile/water gradient).
- Characterization :
- Purity : ≥95% via HPLC (retention time: 12.3 min, 220 nm) .
- Structural confirmation : NMR (¹H, ¹³C, DEPT) and HR-ESI-MS (m/z 393.40 [M+H]⁺) .
Reproducibility Tip: Document solvent ratios, column temperatures, and centrifugation speeds to ensure protocol fidelity .
Advanced Research Questions
Q. How do experimental design variables (e.g., cell culture conditions, assay endpoints) influence this compound’s observed bioactivity?
Discrepancies in IC₅₀ values (e.g., 10–50 μM in anti-inflammatory assays) often arise from:
- Cell confluency : Subconfluent cultures may show altered ROS sensitivity.
- Assay duration : Shorter incubations (6–12 hr) favor HO-1 induction, while longer exposures (24–48 hr) enhance apoptosis.
- Solution for contradictions : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to standardize protocols. Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and report cell passage numbers .
Q. What analytical strategies are recommended for resolving structural ambiguities in this compound derivatives?
For novel analogs:
- Stereochemical assignment : Utilize NOESY/ROESY NMR to confirm spatial arrangements.
- Purity thresholds : Combine elemental analysis (C, H, N within ±0.4% of theoretical) with chiral HPLC .
- Data contradiction example : Discrepant melting points in derivatives may indicate polymorphic forms; resolve via X-ray crystallography or DSC .
Q. How can researchers resolve contradictions in reported IC₅₀ values of this compound across different studies?
Critical factors include:
- Cell line variability : Compare HeLa (cervical) vs. MCF-7 (breast) cancer cells using identical assay kits.
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess inter-study variability.
- Meta-analysis approach : Use PRISMA guidelines to systematically evaluate methodologies in 10+ studies, highlighting outliers in dosing schedules .
Q. What computational strategies are recommended for elucidating this compound’s structure-activity relationships (SAR)?
- Molecular docking : Use AutoDock Vina to predict binding affinities with HO-1 (PDB: 3AB4) or ATM kinase (PDB: 5NP0). Validate with mutagenesis studies .
- QSAR modeling : Develop 2D descriptors (e.g., logP, polar surface area) for anti-inflammatory activity prediction. Cross-validate with leave-one-out (LOO) methods .
Methodological Tables
Table 1 : Key Parameters for this compound Bioactivity Assays
| Assay Type | Cell Line | Dose Range (μM) | Critical Controls | Reference |
|---|---|---|---|---|
| Anti-inflammatory | RAW 264.7 | 5–50 | LPS (1 μg/mL), Dexamethasone (10 μM) | |
| Antiproliferative | HeLa | 10–100 | DMSO vehicle, Paclitaxel (1 μM) |
Table 2 : Common Pitfalls in this compound Research
| Issue | Solution | Evidence Source |
|---|---|---|
| Low compound yield | Optimize fungal fermentation (pH 6.5, 28°C) | |
| Spectral noise in NMR | Deuterate solvents fully; run at 25°C |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
